molecular formula C12H17NO5S B13505304 2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid

Katalognummer: B13505304
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: IUYRNAKHYGFGDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid is an organic compound that features a tert-butylsulfamoyl group and a methoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid typically involves the introduction of the tert-butylsulfamoyl group and the methoxy group onto the benzoic acid core through a series of organic reactions. Common synthetic routes may include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.

    Sulfonation: Sulfonation of the amino group to form the sulfamoyl group.

    Alkylation: Introduction of the tert-butyl group through alkylation reactions.

    Methoxylation: Introduction of the methoxy group through methoxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Tert-butylsulfamoyl)-5-methylphenylboronic acid: Similar structure with a boronic acid group instead of a methoxy group.

    2-(Tert-butylsulfamoyl)-4-methoxybenzoicacid: Similar structure with the methoxy group in a different position.

Uniqueness

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid is unique due to the specific positioning of the tert-butylsulfamoyl and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.

Eigenschaften

Molekularformel

C12H17NO5S

Molekulargewicht

287.33 g/mol

IUPAC-Name

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)9-7-5-6-8(18-4)10(9)11(14)15/h5-7,13H,1-4H3,(H,14,15)

InChI-Schlüssel

IUYRNAKHYGFGDU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.